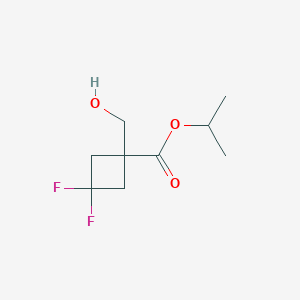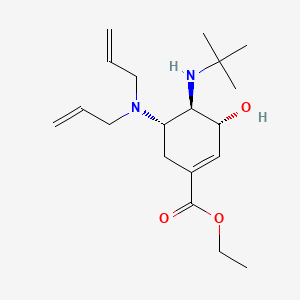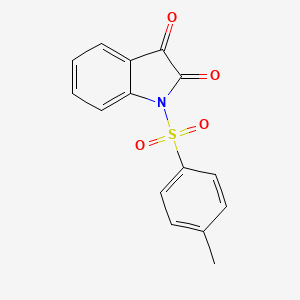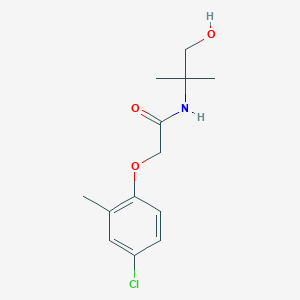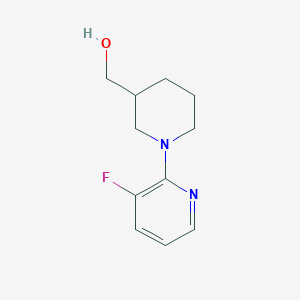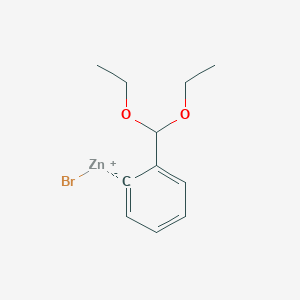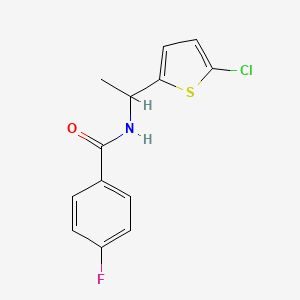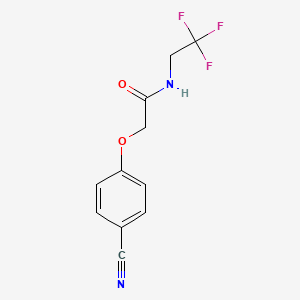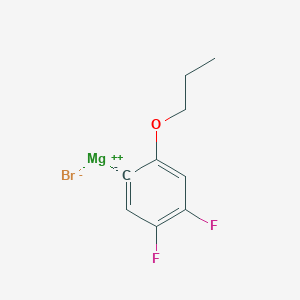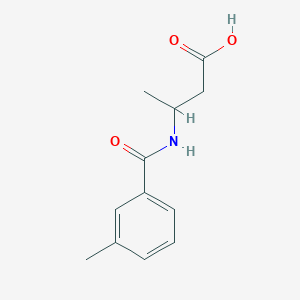
1-(2-(Dimethylamino)ethyl)azetidin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-(Dimethylamino)ethyl)azetidin-3-amine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their strained ring structure, which imparts unique reactivity and properties. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach is the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation .
Industrial Production Methods
Industrial production of azetidines, including 1-(2-(Dimethylamino)ethyl)azetidin-3-amine, often employs catalytic processes and optimized reaction conditions to achieve high yields and purity. The use of solid supports and microwave irradiation can enhance reaction rates and efficiency .
化学反应分析
Types of Reactions
1-(2-(Dimethylamino)ethyl)azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
1-(2-(Dimethylamino)ethyl)azetidin-3-amine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.
Polymer Chemistry: The compound can be used in the polymerization of azetidine monomers to produce polyamines with applications in antibacterial and antimicrobial coatings.
Peptidomimetics: Azetidines serve as amino acid surrogates in the design of peptidomimetics and nucleic acid analogs.
作用机制
The mechanism of action of 1-(2-(Dimethylamino)ethyl)azetidin-3-amine involves its interaction with molecular targets through its reactive azetidine ring and dimethylaminoethyl group. The strained ring structure allows for ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
Azetidine: The parent compound with a four-membered nitrogen-containing ring.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Oxetane: A four-membered oxygen-containing ring with similar ring strain but different reactivity.
Uniqueness
1-(2-(Dimethylamino)ethyl)azetidin-3-amine is unique due to the presence of both the azetidine ring and the dimethylaminoethyl group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in medicinal chemistry, catalysis, and polymer chemistry.
属性
分子式 |
C7H17N3 |
|---|---|
分子量 |
143.23 g/mol |
IUPAC 名称 |
1-[2-(dimethylamino)ethyl]azetidin-3-amine |
InChI |
InChI=1S/C7H17N3/c1-9(2)3-4-10-5-7(8)6-10/h7H,3-6,8H2,1-2H3 |
InChI 键 |
PSIUHVNHCIAPAR-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN1CC(C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


